2-Cyclohexyl-4-hydroxycyclopent-2-en-1-one
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Overview
Description
2-Cyclohexyl-4-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclohexyl group with a hydroxycyclopentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-hydroxycyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with a suitable enone precursor in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form a saturated cyclopentanone.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclohexyl-4-oxocyclopent-2-en-1-one.
Reduction: Formation of 2-Cyclohexylcyclopentanone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexyl-4-hydroxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-hydroxycyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the enone moiety can participate in Michael addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-hydroxycyclopent-2-en-1-one: Similar structure but with an ethyl group instead of a cyclohexyl group.
3-Ethyl-2-hydroxycyclopent-2-en-1-one: Contains an ethyl group at a different position.
2-Hydroxycyclopent-2-en-1-one: Lacks the cyclohexyl group, making it a simpler analog.
Uniqueness
2-Cyclohexyl-4-hydroxycyclopent-2-en-1-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
CAS No. |
62486-27-5 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-cyclohexyl-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h6,8-9,12H,1-5,7H2 |
InChI Key |
UFYLZGZCLOLLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(CC2=O)O |
Origin of Product |
United States |
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